2-(Piperidin-4-ylsulfanyl)-isonicotinonitrile hydrochloride
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Overview
Description
2-(Piperidin-4-ylsulfanyl)-isonicotinonitrile hydrochloride is a chemical compound that features a piperidine ring attached to a sulfur atom, which is further connected to an isonicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-ylsulfanyl)-isonicotinonitrile hydrochloride typically involves the reaction of piperidine derivatives with isonicotinonitrile under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-ylsulfanyl)-isonicotinonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides can be used as reagents in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(Piperidin-4-ylsulfanyl)-isonicotinonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Piperidin-4-ylsulfanyl)-isonicotinonitrile hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride
- N-(Piperidin-4-yl)benzamide derivatives
- Piperidine-based alkaloids like piperine
Uniqueness
2-(Piperidin-4-ylsulfanyl)-isonicotinonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the piperidine ring and the isonicotinonitrile moiety allows for versatile interactions with various targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H14ClN3S |
---|---|
Molecular Weight |
255.77 g/mol |
IUPAC Name |
2-piperidin-4-ylsulfanylpyridine-4-carbonitrile;hydrochloride |
InChI |
InChI=1S/C11H13N3S.ClH/c12-8-9-1-6-14-11(7-9)15-10-2-4-13-5-3-10;/h1,6-7,10,13H,2-5H2;1H |
InChI Key |
KKZKHBKWZWAUOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1SC2=NC=CC(=C2)C#N.Cl |
Origin of Product |
United States |
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